N-[1-(5-chloro-2-thienyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea
Overview
Description
N-[1-(5-chloro-2-thienyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a urea backbone with a 5-chloro-2-thienyl group and a 2-(trifluoromethyl)phenyl group attached to the nitrogen atoms. Its distinct structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloro-2-thienyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 5-chloro-2-thiopheneethanamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired urea compound.
Industrial Production Methods
On an industrial scale, the production of N-[1-(5-chloro-2-thienyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chloro-2-thienyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the thienyl ring is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), thiols (RSH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
N-[1-(5-chloro-2-thienyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(5-chloro-2-thienyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting the metabolic pathway it regulates.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-chloro-2-thienyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]carbamate
- N-[1-(5-chloro-2-thienyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]thiourea
- N-[1-(5-chloro-2-thienyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]guanidine
Uniqueness
N-[1-(5-chloro-2-thienyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the 5-chloro-2-thienyl and 2-(trifluoromethyl)phenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2OS/c1-8(11-6-7-12(15)22-11)19-13(21)20-10-5-3-2-4-9(10)14(16,17)18/h2-8H,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFVQJPYGUOWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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